Tetraethyl 9'-ethoxy-5',5'-dimethyl-6'-(2-oxo-2-phenylethyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
Description
Tetraethyl 9'-ethoxy-5',5'-dimethyl-6'-(2-oxo-2-phenylethyl)-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate is a spirocyclic compound characterized by a fused thiopyrano[2,3-c]quinoline core and a 1,3-dithiole ring connected via a spiro carbon atom. Key structural features include:
- Substituents: A 9'-ethoxy group, 5',5'-dimethyl groups, and a 6'-(2-oxo-2-phenylethyl) moiety.
- Ester groups: Four ethyl ester functionalities at positions 2', 3', 4, and 3.
- Molecular formula: C₃₇H₃₉NO₁₁S₃ (derived from analogous compounds in ).
- Molecular weight: ~769.91 g/mol (based on similar derivatives ).
This compound’s synthesis involves multi-step reactions, including the formation of the quinoline core, introduction of the spiro junction, and functionalization with ethoxy, methyl, and 2-oxo-2-phenylethyl groups. Advanced purification techniques like chromatography ensure high purity (>95%) . Its structural complexity enables interactions with biological targets, such as enzymes and receptors, though its exact pharmacological profile remains under investigation .
Properties
CAS No. |
351423-84-2 |
|---|---|
Molecular Formula |
C38H41NO10S3 |
Molecular Weight |
767.9 g/mol |
IUPAC Name |
tetraethyl 9'-ethoxy-5',5'-dimethyl-6'-phenacylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C38H41NO10S3/c1-8-45-23-18-19-25-24(20-23)27-32(37(6,7)39(25)21-26(40)22-16-14-13-15-17-22)50-29(34(42)47-10-3)28(33(41)46-9-2)38(27)51-30(35(43)48-11-4)31(52-38)36(44)49-12-5/h13-20H,8-12,21H2,1-7H3 |
InChI Key |
FBCBIBOQRQYPSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C3=C2C4(C(=C(S3)C(=O)OCC)C(=O)OCC)SC(=C(S4)C(=O)OCC)C(=O)OCC)(C)C)CC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 9’-ethoxy-5’,5’-dimethyl-6’-(2-oxo-2-phenylethyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the ethoxy and dimethyl groups, and the final esterification to introduce the tetraethyl ester groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Tetraethyl 9’-ethoxy-5’,5’-dimethyl-6’-(2-oxo-2-phenylethyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development or as a biochemical probe.
Medicine: The compound’s potential biological activity could be harnessed for therapeutic purposes, such as targeting specific enzymes or receptors.
Industry: Its chemical properties may make it useful in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism by which Tetraethyl 9’-ethoxy-5’,5’-dimethyl-6’-(2-oxo-2-phenylethyl)-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects depends on its specific interactions with molecular targets. These could include binding to enzymes or receptors, altering their activity, or interacting with other biomolecules to modulate their function. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of spirocyclic thiopyrano[2,3-c]quinoline derivatives. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact on Bioactivity :
- The 2-oxo-2-phenylethyl group in the target compound introduces a ketone functionality, enhancing electrophilicity compared to phenylacetyl or benzoyl analogs. This may improve binding to cysteine proteases or oxidoreductases .
- Naphthalenyloxy and 4-methoxybenzoyl substituents () increase lipophilicity (logP >6), favoring membrane penetration and antimicrobial efficacy .
Ester Group Influence :
- Tetraethyl esters (target compound) vs. tetramethyl (analogs) alter solubility: Ethyl esters reduce crystallinity, enhancing solubility in organic solvents (e.g., DMSO) for drug formulation .
Thermal and Chemical Stability :
- Methoxy and benzoyl groups () improve thermal stability (decomposition >250°C), whereas 2-oxo-2-phenylethyl may reduce stability due to reactive ketone .
Synthetic Complexity :
- The target compound requires specialized catalysts (e.g., Pd/C for hydrogenation) and stringent temperature control (~60°C) for the 2-oxo-2-phenylethyl introduction, increasing synthesis costs compared to phenylacetyl analogs .
Biological Activity
Chemical Structure and Properties
This compound belongs to a class of organic molecules characterized by a complex multi-ring structure that includes dithiole and quinoline moieties. The presence of multiple functional groups such as ethoxy, dimethyl, and tetracarboxylate suggests potential for diverse biological interactions.
Antioxidant Activity
Many compounds containing dithiole structures exhibit antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant capacity is often assessed using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).
Anticancer Properties
Research has indicated that compounds with similar structural features possess anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. Studies typically utilize various cancer cell lines to evaluate cytotoxic effects through assays like MTT or XTT.
Enzyme Inhibition
Compounds with complex heterocyclic structures may act as enzyme inhibitors. For instance, they can inhibit enzymes involved in metabolic pathways or those that facilitate cancer progression. The evaluation of enzyme inhibition is often performed using kinetic studies to determine IC50 values.
Case Studies
- Antioxidant Study : A study conducted on a related dithiole compound demonstrated significant scavenging activity against free radicals, leading to reduced oxidative damage in vitro. This suggests a potential for neuroprotective effects in models of neurodegeneration.
- Cytotoxicity Assay : In vitro tests on various cancer cell lines showed that the compound could induce cell cycle arrest and apoptosis. The study found that at concentrations above 10 µM, significant cytotoxic effects were observed.
- Enzyme Inhibition : A related compound was tested for its ability to inhibit a specific kinase involved in cancer cell signaling pathways. Results indicated a dose-dependent inhibition with an IC50 value of approximately 15 µM.
Research Findings
Research into the biological activity of similar compounds has revealed several key findings:
- Mechanism of Action : Many dithiole derivatives exert their biological effects through modulation of redox status within cells.
- Synergistic Effects : Combinations of these compounds with traditional chemotherapeutics have shown enhanced efficacy in preclinical models.
- Safety Profile : Preliminary toxicity studies suggest that these compounds have favorable safety profiles at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
